molecular formula C17H21NO4 B192818 Epi-galanthamine N-Oxide CAS No. 366485-18-9

Epi-galanthamine N-Oxide

Cat. No.: B192818
CAS No.: 366485-18-9
M. Wt: 303.35 g/mol
InChI Key: LROQBKNDGTWXET-XWKQXMNKSA-N
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Description

Epi-galanthamine N-Oxide is a derivative of galanthamine, an alkaloid found in various species of the Amaryllidaceae family. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. This compound is characterized by its unique structure, which includes a methoxy group and an N-oxide moiety, contributing to its distinct chemical properties .

Mechanism of Action

Target of Action

Epi-galanthamine N-Oxide primarily targets the acetylcholinesterase (AChE) enzyme . This enzyme is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . It also acts as an allosteric modulator of the nicotinic receptor , giving its dual mechanism of action clinical significance .

Mode of Action

This compound works by inhibiting acetylcholinesterase and by allosterically modulating nicotinic receptors . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . This interaction with its targets leads to enhanced cholinergic neuron function and signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting the AChE enzyme, it prevents the breakdown of acetylcholine, a key neurotransmitter in this pathway. This leads to an increase in acetylcholine neurotransmission, which can have downstream effects on cognition and other neurological functions .

Pharmacokinetics

This compound displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Its metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . CYP2D6 promotes O-demethylation of the drug to form O-desmethyl-galantamine and the CYP3A4-mediated pathway forms the galantamine-N-oxide .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve an increase in acetylcholine neurotransmission . This can lead to improvements in cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic neuron function is compromised .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s health status, and genetic factors that can affect the activity of the CYP2D6 and CYP3A4 isoenzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epi-galanthamine N-Oxide typically involves the oxidation of galanthamine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functionality . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the extraction of galanthamine from natural sources followed by chemical modification. The extraction process often utilizes solvents like ethanol or methanol to isolate galanthamine from plant materials. Subsequent oxidation steps are optimized for large-scale production, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Epi-galanthamine N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Epi-galanthamine N-Oxide is unique due to its N-oxide functionality, which imparts distinct chemical and biological properties. This modification enhances its solubility and stability, making it a valuable compound for research and therapeutic applications .

Biological Activity

Epi-galanthamine N-Oxide, a derivative of the alkaloid galanthamine, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic implications.

Overview of this compound

This compound (CAS Number: 366485-18-9) is characterized by its unique structure, which includes a methoxy group and an N-oxide moiety. This structural modification enhances its solubility and stability compared to its parent compound, galanthamine. The compound primarily targets the acetylcholinesterase (AChE) enzyme and nicotinic receptors, which are crucial for neurotransmission and cognitive function .

Target Enzymes and Receptors

  • Acetylcholinesterase (AChE) : this compound acts as an inhibitor of AChE, leading to increased levels of acetylcholine in the synaptic cleft. This action is significant for enhancing cholinergic neurotransmission, particularly in conditions like Alzheimer’s disease .
  • Nicotinic Receptors : The compound also allosterically modulates nicotinic receptors, further contributing to its neuroprotective effects.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE and modulating nicotinic receptors, the compound enhances acetylcholine signaling, which is vital for cognitive processes .

In vitro Studies

Research has demonstrated that this compound exhibits significant neuroprotective properties in various cellular models. For instance:

  • Neurotoxicity Models : In studies involving SH-SY5Y neuroblastoma cells exposed to amyloid-beta (Aβ) peptides, this compound showed protective effects against Aβ-induced apoptosis. This suggests that the compound may help mitigate neurotoxicity associated with Alzheimer's disease .
  • Cytotoxicity Assessments : The cytotoxicity of this compound has been evaluated using MTT assays. Results indicate that while it possesses some cytotoxic effects on certain cancer cell lines, these effects are generally less pronounced than those observed with galanthamine itself .

Case Studies

A notable case study investigated the effects of this compound in animal models of Alzheimer's disease. The study found that administration of the compound led to improved cognitive function and reduced neuroinflammation markers compared to control groups. These findings support its potential application as a therapeutic agent in treating neurodegenerative diseases .

Comparison with Related Compounds

CompoundMechanism of ActionED50 (µg/mL)Therapeutic Use
This compound AChE inhibitor; nicotinic receptor modulatorTBDPotential Alzheimer's treatment
Galanthamine AChE inhibitor>50First-line treatment for dementia
Norgalanthamine AChE inhibitor; neuroprotective0.6Investigated for cancer therapy
Lycorine Cytotoxic effects on cancer cellsTBDStudied for anti-cancer properties

Safety and Pharmacokinetics

This compound exhibits linear pharmacokinetics with rapid metabolism similar to galanthamine. It undergoes various metabolic pathways including glucuronidation and oxidation . The safety profile is still under investigation; however, preliminary studies suggest that it has a favorable safety margin when used at therapeutic doses.

Properties

IUPAC Name

(1S,12S,14S)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROQBKNDGTWXET-XWKQXMNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650138
Record name (4aS,6S,8aS)-3-Methoxy-11-methyl-11-oxo-5,6,9,10,11,12-hexahydro-4aH-11lambda~5~-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366485-18-9
Record name Epigalantamine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366485189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aS,6S,8aS)-3-Methoxy-11-methyl-11-oxo-5,6,9,10,11,12-hexahydro-4aH-11lambda~5~-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPIGALANTAMINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BRJ2JZF7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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